BenchChemオンラインストアへようこそ!

2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride

Medicinal Chemistry Bioisostere Replacement Lipophilicity

2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS 1384430-69-6) is a heterocyclic primary amine building block belonging to the 1,2,4-oxadiazole regioisomeric class, supplied as the hydrochloride salt with a molecular weight of 149.58 g/mol and routinely offered at 95% purity. The compound features an ethylamine tether at the 5-position of the oxadiazole ring, providing a nucleophilic handle for amide coupling, reductive amination, or urea formation, and its oxadiazole core is recognized as a bioisostere of ester and amide functionalities with distinct pharmacological properties compared to other oxadiazole regioisomers.

Molecular Formula C4H8ClN3O
Molecular Weight 149.58 g/mol
CAS No. 1384430-69-6
Cat. No. B1432992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride
CAS1384430-69-6
Molecular FormulaC4H8ClN3O
Molecular Weight149.58 g/mol
Structural Identifiers
SMILESC1=NOC(=N1)CCN.Cl
InChIInChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-7-8-4;/h3H,1-2,5H2;1H
InChIKeyCPMUAABITIHIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine Hydrochloride (CAS 1384430-69-6): Core Physicochemical and Structural Identifiers for Procurement Decisions


2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS 1384430-69-6) is a heterocyclic primary amine building block belonging to the 1,2,4-oxadiazole regioisomeric class, supplied as the hydrochloride salt with a molecular weight of 149.58 g/mol and routinely offered at 95% purity [1]. The compound features an ethylamine tether at the 5-position of the oxadiazole ring, providing a nucleophilic handle for amide coupling, reductive amination, or urea formation, and its oxadiazole core is recognized as a bioisostere of ester and amide functionalities with distinct pharmacological properties compared to other oxadiazole regioisomers [2].

Why Generic 1,2,4-Oxadiazole Ethanamine Substitution Risks Project Failure: Evidence-Driven Selection of CAS 1384430-69-6


The oxadiazole scaffold exists in multiple regioisomeric forms (1,2,4-, 1,3,4-, 1,2,5-, and 1,2,3-oxadiazole), and the 1,2,3-isomer is inherently unstable [1]. Even among the stable regioisomers, systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazoles exhibit an order of magnitude higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts, alongside significant differences in metabolic stability, hERG inhibition, and aqueous solubility [2]. Consequently, simply replacing a 1,2,4-oxadiazole ethanamine with a 1,3,4-oxadiazole ethanamine or a substituted analog without quantifying these property shifts risks altering lead optimization trajectories, pharmacokinetic profiles, and safety margins. The unsubstituted 1,2,4-oxadiazole-5-ethanamine core (CAS 1384430-69-6) provides a well-characterized starting point with documented physicochemical parameters that allow rational comparison against substituted derivatives [3].

Quantitative Differentiation Evidence for 2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine HCl (CAS 1384430-69-6) Against Closest Analogs


Regioisomeric Lipophilicity (log D) Gap: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched Pairs

In a systematic matched-pair analysis of the AstraZeneca compound collection, the 1,3,4-oxadiazole regioisomer consistently displayed approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole isomeric partner [1]. This finding is confirmed by an independent study of amino-substituted 1,2,4- and 1,3,4-oxadiazole matched compounds, which revealed significant differences in physical and pharmaceutical properties driven by variation in hydrogen bond acceptor and donor strength [2]. For procurement decisions, this means a 1,3,4-oxadiazole ethanamine analog is not a functionally equivalent substitute for a 1,2,4-oxadiazole ethanamine in any lead series where lipophilicity-targeted design (e.g., CNS penetration, LogP optimization) is critical.

Medicinal Chemistry Bioisostere Replacement Lipophilicity

Metabolic Stability and hERG Liability Profile: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers

The 2012 J. Med. Chem. matched-pair analysis found that metabolic stability and hERG inhibition significantly differ between 1,2,4- and 1,3,4-oxadiazole regioisomers, with the 1,3,4-isomers generally exhibiting a more favorable profile (lower hERG inhibition, higher metabolic stability) [1]. Conversely, the 1,2,4-oxadiazole scaffold may be intentionally selected when higher metabolic turnover or distinct hERG occupancy is mechanistically desirable. These systematic differences mean that the choice of regioisomer is not interchangeable and must be guided by the target product profile of the project.

Drug Metabolism Cardiotoxicity Safety Pharmacology

Measured Melting Point and LogP of CAS 1384430-69-6 vs. 3-Alkyl-Substituted Analogs

The target hydrochloride salt (CAS 1384430-69-6) exhibits a melting point of 139–141 °C and a measured logP of −0.91 (Logp via Fluorochem SDS) to −1.45 (hydrophobicity logP via Chembase) [1]. In contrast, the 3-ethyl analog free base (2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine, CAS 944896-78-0) has a reported logP of +0.3 to +1.35 (predicted XlogP) , representing a >1.2 log unit increase in lipophilicity upon 3-ethyl substitution. The 3-methyl analog free base ((S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine) has a predicted pKa of 6.81 ± 0.29 and a boiling point of 220.4 ± 42.0 °C . These quantitative differences demonstrate that even minor alkyl substitution at the oxadiazole 3-position substantially alters physicochemical properties, making the unsubstituted 1,2,4-oxadiazole-5-ethanamine HCl a distinct entity for procurement.

Pre-formulation Solid-state Properties Hydrophobicity

Free Amine Handle Accessibility: Unsubstituted 5-Ethanamine vs. N,N-Disubstituted Analogs

CAS 1384430-69-6 provides a primary amine (–CH2CH2NH2) directly attached to the oxadiazole 5-position, enabling unrestricted amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling without steric hindrance. By comparison, the known pharmaceutical agent oxolamine (N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine) bears a tertiary amine and a 3-phenyl substituent, which precludes further amine derivatization and introduces significant steric bulk [1]. The unsubstituted ethanamine handle offers a >50% reduction in molecular weight (149.58 g/mol vs. 245.33 g/mol for oxolamine free base) and a fraction of the lipophilicity (logP −0.91 vs. +3.50 for oxolamine), making CAS 1384430-69-6 a far more versatile and polar intermediate for fragment-based or property-driven library synthesis.

Synthetic Chemistry Derivatization Library Synthesis

Optimal Procurement and Research Application Scenarios for 2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine HCl (CAS 1384430-69-6)


Medicinal Chemistry: Bioisosteric Replacement of Ester/Amide Moieties with Controlled Lipophilicity

CAS 1384430-69-6 is the building block of choice when a research program requires replacement of a hydrolytically labile ester or amide with a metabolically distinct bioisostere that retains higher lipophilicity than the 1,3,4-oxadiazole alternative [1]. The measured logP of −0.91 provides a predictable starting point for property-based design, and the primary amine handle allows direct conjugation to carboxylic acid-containing pharmacophores without additional deprotection steps.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The low molecular weight (149.58 g/mol), primary amine functionality, and negative logP make this compound an ideal fragment for FBDD campaigns and DEL technology. The unsubstituted 1,2,4-oxadiazole core contributes minimal molecular complexity while providing a defined regioisomeric scaffold that can be elaborated via the amine handle . This contrasts with 3-substituted or N,N-disubstituted analogs that introduce excessive molecular weight and lipophilicity at the fragment stage.

Agrochemical Lead Generation: Fungicidal Oxadiazole Scaffold Derivatization

Patent literature describes substituted 1,2,4-oxadiazoles as active compounds against phytopathogenic fungi [2]. CAS 1384430-69-6 serves as a versatile intermediate for constructing focused libraries of 3,5-disubstituted 1,2,4-oxadiazoles by sequential functionalization at the amine terminus and the oxadiazole 3-position, enabling rapid SAR exploration in crop protection research.

Pre-formulation and Salt Selection Studies for Early-Stage Candidates

The hydrochloride salt of 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine exhibits a well-defined melting point of 139–141 °C and documented crystallinity (powder appearance), facilitating solid-state characterization [3]. Procurement of this pre-formed hydrochloride salt eliminates the need for in-house salt formation and provides a consistent physical form for solubility, stability, and compatibility screening in early pre-formulation workflows.

Quote Request

Request a Quote for 2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.